2-(3-fluorophenyl)-1H-imidazole
Overview
Description
2-(3-fluorophenyl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-fluorophenyl group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorine atom can significantly influence the compound’s chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-fluorophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluoroaniline with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-fluorophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
2-(3-fluorophenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target proteins.
Comparison with Similar Compounds
2-phenyl-1H-imidazole: Lacks the fluorine atom, which can result in different chemical properties and biological activities.
2-(4-fluorophenyl)-1H-imidazole: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and interactions.
2-(3-chlorophenyl)-1H-imidazole:
Uniqueness: The presence of the fluorine atom in 2-(3-fluorophenyl)-1H-imidazole imparts unique properties, such as increased metabolic stability and enhanced binding interactions, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(3-fluorophenyl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-6H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHNSTQSQJOJLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311777 | |
Record name | 2-(3-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27423-79-6 | |
Record name | NSC245205 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30311777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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